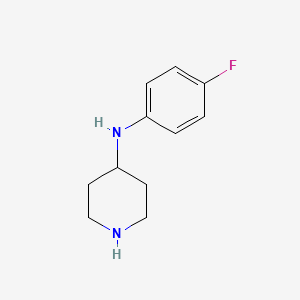

N-(4-fluorophenyl)piperidin-4-amine

Description

Significance of the Piperidine (B6355638) Scaffold in Modern Drug Discovery and Medicinal Chemistry

The piperidine scaffold, a six-membered ring containing a nitrogen atom, is a cornerstone in the development of pharmaceuticals. exlibrisgroup.comnih.gov This heterocyclic compound is one of the most prevalent structures found in drugs approved by the U.S. Food and Drug Administration (FDA). exlibrisgroup.comarizona.edu In fact, piperidine-based structures are central to over 70 commercialized drugs, including several blockbuster medications. exlibrisgroup.comarizona.edu

The widespread use of the piperidine scaffold can be attributed to several key factors:

Modulation of Physicochemical Properties: The inclusion of a piperidine ring can alter a molecule's properties such as its acidity/basicity (pKa) and lipophilicity (logD and logP), which are crucial for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Enhanced Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for specific interactions with biological targets like enzymes and receptors, leading to increased potency and selectivity of a drug. thieme-connect.comthieme-connect.com

Improved Pharmacokinetic Properties: Piperidine-containing molecules often exhibit favorable pharmacokinetic profiles, meaning they are processed by the body in a desirable manner. thieme-connect.comthieme-connect.com

Versatility in Application: Piperidine derivatives have been successfully employed in a wide range of therapeutic areas, acting as central nervous system modulators, anticoagulants, antihistamines, and agents for treating cancer and pain. exlibrisgroup.comarizona.edu

The ability to readily introduce chirality to the piperidine scaffold further enhances its utility, as the specific stereochemistry of a molecule can significantly impact its interaction with biological systems. thieme-connect.com

N-(4-fluorophenyl)piperidin-4-amine as a Prominent Fluorinated Piperidine Derivative in Research

This compound stands out as a significant derivative due to the incorporation of a fluorine atom onto the phenyl ring. This strategic fluorination can have profound effects on the molecule's properties. The introduction of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity to target proteins, and modulate the basicity of the nearby nitrogen atom. acs.orgacs.org

The presence of the fluorine atom in this compound can influence its lipophilicity and how it is processed in the body, potentially leading to improved drug-like characteristics.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₁₁H₁₅FN₂ nih.gov |

| Molecular Weight | 194.25 g/mol nih.gov |

| CAS Number | 38043-08-2 nih.gov |

| Canonical SMILES | C1CNCCC1NC2=CC=C(C=C2)F nih.gov |

| InChI Key | ZSYRYBOMHWXRDF-UHFFFAOYSA-N nih.gov |

This data is compiled from publicly available chemical databases.

Overview of Current and Emerging Academic Research Trajectories for this compound

The unique structural features of this compound make it a valuable tool in various research endeavors. smolecule.com Current and emerging research trajectories for this compound primarily focus on its application as a versatile building block in the synthesis of more complex and potentially therapeutic molecules. smolecule.com

Researchers utilize this compound in several key areas:

Analogue-Based Drug Design: The compound serves as a scaffold for creating analogues of existing drugs. smolecule.com By systematically modifying its structure, scientists can explore structure-activity relationships (SAR) to develop new compounds with enhanced efficacy, selectivity, or reduced side effects. smolecule.com

Target Interaction Studies: The functional groups within this compound enable it to interact with a variety of biological targets, including enzymes and receptors. smolecule.com Studies investigating these interactions are crucial for understanding the molecule's potential mechanisms of action and for identifying new therapeutic opportunities.

Development of Novel Synthetic Methodologies: The synthesis of this compound itself, and its subsequent use in more complex reactions, contributes to the broader field of organic synthesis. Common synthetic routes involve coupling reactions between 4-fluoroaniline (B128567) and a piperidin-4-amine derivative.

The table below highlights some of the research applications of this compound and its derivatives:

| Research Area | Focus of Investigation | Potential Application |

| Medicinal Chemistry | Synthesis of novel compounds for various therapeutic targets. | Development of new drugs for a range of diseases. nih.gov |

| Neuroscience | Investigation of derivatives for their effects on the central nervous system, such as serotonin (B10506) reuptake inhibition. wikipedia.org | Treatment of depression, anxiety, and other neurological disorders. wikipedia.org |

| Oncology | Exploration of derivatives as potential anti-cancer agents. | Development of new cancer therapies. nih.gov |

| Infectious Diseases | Synthesis of compounds with potential antimicrobial or antiviral activity. | Combating infectious diseases. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

N-(4-fluorophenyl)piperidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYRYBOMHWXRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301342422 | |

| Record name | N-(4-Fluorophenyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38043-08-2 | |

| Record name | N-(4-Fluorophenyl)-4-piperidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301342422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Piperidin 4 Amine

Established Synthetic Routes to N-(4-fluorophenyl)piperidin-4-amine

The synthesis of this compound can be achieved through several established chemical pathways. These routes often involve the formation of the core piperidine (B6355638) ring followed by the introduction of the 4-fluorophenyl group, or the coupling of pre-functionalized piperidine and fluorophenyl moieties.

Mannich Reaction-Based Synthesis Strategies

The Mannich reaction is a powerful tool for the construction of β-amino carbonyl compounds and their derivatives, including piperidones, which are precursors to piperidines. mdma.chias.ac.in This three-component condensation reaction involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. ias.ac.injofamericanscience.org While direct synthesis of this compound via a one-pot Mannich reaction is not extensively documented, the strategy is crucial for creating the substituted 4-piperidone (B1582916) core. This piperidone can then be converted to the target amine. The reaction often utilizes an acidic solvent like acetic acid, which can catalyze the reaction and lead to satisfactory yields. mdma.ch The general applicability of the Mannich reaction in synthesizing a wide array of substituted piperidines highlights its potential in multi-step syntheses leading to the title compound. mdma.chias.ac.in The versatility of this reaction allows for the introduction of various substituents on the piperidine ring. mdma.ch

Amine Coupling Reactions and Reductive Amination Approaches

A prevalent and direct method for synthesizing this compound involves the coupling of 4-fluoroaniline (B128567) with a suitable piperidine precursor. A common approach is the reductive amination of N-protected-4-piperidone with 4-fluoroaniline. This reaction typically involves the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine. chemicalbook.commasterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com The choice of reducing agent can be critical; for instance, NaBH₃CN is known to selectively reduce imines in the presence of ketones. masterorganicchemistry.com The reaction conditions, such as solvent and the presence of a Lewis acid, can be optimized to improve yields. commonorganicchemistry.com For example, a common procedure involves the reaction of 1-N-Boc-4-piperidone with aniline (B41778) in the presence of a reducing agent like sodium triacetoxyborohydride, followed by the deprotection of the Boc group under acidic conditions to yield the final product. chemicalbook.com

Table 1: Common Reducing Agents in Reductive Amination

| Reducing Agent | Abbreviation | Typical Solvents | Notes |

| Sodium borohydride | NaBH₄ | Methanol, Ethanol | Usually added after imine formation is complete. commonorganicchemistry.com |

| Sodium cyanoborohydride | NaBH₃CN | Methanol | Not water-sensitive; can be used in the presence of carbonyls. commonorganicchemistry.com |

| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Dichloromethane (DCM), Dichloroethane (DCE), Tetrahydrofuran (THF) | Water-sensitive; a common and mild reducing agent. commonorganicchemistry.com |

Synthesis via Reaction of 4-Fluorophenylacetonitrile with Piperidine

While less direct for the synthesis of this compound itself, reactions involving fluorophenylacetonitrile derivatives are relevant in the broader context of synthesizing phenylpiperidine structures. For instance, processes have been developed for the synthesis of 4-(4'-fluorophenyl)-piperidines. google.com A related synthesis involves the reaction of ethyl 4-nitrocinnamate with ethyl cyanoacetate, followed by reduction and cyclization to form a piperidine ring. google.com This highlights the utility of nitrile-containing precursors in building the core heterocyclic structure which can then be further functionalized.

A multi-step process for preparing 4-amino-4-phenylpiperidines involves treating a protected piperidone with an alkali metal cyanide to form a cyanohydrin, followed by reaction with an amine and subsequent Grignard reaction with a phenylmagnesium halide. google.com This sequence underscores the versatility of cyano groups as intermediates in the synthesis of complex piperidines.

Multi-Component Reactions for Piperidine Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules like piperidine derivatives by combining three or more reactants in a single step. thieme-connect.denih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can be employed to generate highly substituted peptide-like scaffolds. nih.gov

While a direct one-pot synthesis of this compound via a specific named MCR is not commonly reported, the principles of MCRs are applied to create complex piperidine structures. For example, a four-component reaction involving 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) can yield monofluorinated spiro-pyrazole-pyridine derivatives. thieme-connect.de Such strategies demonstrate the power of MCRs in rapidly building molecular complexity, which can be adapted for the synthesis of various substituted piperidines.

Stereoselective and Asymmetric Synthesis Methodologies

The development of stereoselective methods is crucial when chiral centers are present in the target molecule. For substituted piperidines, achieving high stereoselectivity is a significant focus in synthetic chemistry. nih.gov Gold-catalyzed cyclization of N-homopropargyl amides has been shown to produce cyclic imidates, which can be chemoselectively reduced and undergo a spontaneous Ferrier rearrangement to yield piperidin-4-ones. nih.gov This method provides a modular and flexible route to substituted piperidines.

Furthermore, enantioselective synthesis can be achieved by using chiral starting materials, such as chiral sulfinyl imines, to prepare homopropargylic amines with excellent enantiomeric excess. nih.gov Another approach involves the use of chiral auxiliaries in Mannich reactions to direct the stereochemical outcome. ru.nl For instance, the reaction of a sulfinamide with a dienal can lead to a δ-amino β-keto ester as a single diastereoisomer. ru.nl These advanced methodologies allow for the preparation of specific stereoisomers of complex piperidine derivatives.

Chemical Transformations of this compound

This compound can undergo a variety of chemical transformations, allowing for its use as a scaffold in the synthesis of more complex molecules. The reactivity of the primary amine, the secondary amine within the piperidine ring, and the aromatic ring allows for a range of derivatizations.

Common reactions include oxidation, which can lead to hydroxylated derivatives, and reduction. smolecule.com Substitution reactions are also prevalent, where a functional group on the molecule is replaced by another. For example, the amino group can be acylated, alkylated, or used in the formation of ureas and thioureas. The secondary amine of the piperidine ring can also be functionalized, for instance, through N-alkylation. The 4-fluorophenyl group can undergo further aromatic substitution reactions, although the fluorine atom can influence the reactivity and regioselectivity of these transformations. These transformations make this compound a valuable intermediate for creating libraries of compounds for biological screening. smolecule.com

Oxidation Reactions and Product Characterization

The oxidation of this compound and its derivatives can lead to several products, depending on the reagents and reaction conditions. While specific studies on the simple oxidation of the title compound are not extensively detailed in public literature, analysis of its derivatives, such as para-fluorofentanyl, provides insight into potential transformations. Metabolic studies of fluorofentanyl isomers have identified the formation of N-oxides as a key pathway. ebi.ac.uk This suggests that the tertiary piperidine nitrogen, once alkylated, is susceptible to oxidation.

Furthermore, these metabolic studies revealed various hydroxylated products and dihydrodiol metabolites, indicating that both the piperidine and phenyl rings can undergo oxidation. ebi.ac.uk In related N-acyl piperidines, oxidation using reagents like iron(II)-hydrogen peroxide can yield the corresponding lactams, such as piperidin-2-ones. epo.org Another approach involves the oxoammonium-catalyzed oxidation of N-substituted amines, which converts carbamates and amides into the corresponding imides. nih.gov

Table 1: Potential Oxidation Products of this compound Derivatives

| Starting Material Class | Reaction Type | Potential Product |

| N-Alkylated derivative | N-Oxidation | N-oxide at piperidine nitrogen |

| N-Acylated derivative | C-H Oxidation | Hydroxylated piperidine/phenyl ring |

| N-Acylated derivative | C-H Oxidation | Piperidin-2-one (Lactam) |

Reduction Reactions

Reduction reactions are crucial for modifying functional groups on the 4-anilinopiperidine scaffold. A notable example is the reduction of a carbonyl group at the 4-position of the piperidine ring. In the synthesis of intermediates for drugs like sufentanil, a 4-carboxanilide group on a related piperidine structure is reduced to a 4-hydroxymethyl group. nih.gov This transformation can be achieved using powerful reducing agents such as lithium triethylborohydride (a "super hydride"). nih.gov

Another key synthetic strategy involving reduction is reductive amination. The synthesis of fentanyl analogs often starts from a 4-piperidone precursor. This ketone is reacted with an amine (like aniline or 4-fluoroaniline) in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the N-aryl-piperidin-4-amine core structure. wikipedia.org

Substitution Reactions

Substitution reactions are fundamental to the utility of this compound as a synthetic intermediate, particularly in the synthesis of para-fluorofentanyl. google.comgoogle.com This process typically involves two key substitution steps:

N-Alkylation of the Piperidine Ring: The secondary amine of the piperidine ring is alkylated to introduce a phenylethyl group. This is a nucleophilic substitution reaction where the piperidine nitrogen attacks an alkyl halide or another suitable electrophile. epo.org

N-Acylation of the Anilino Group: The secondary aniline nitrogen is acylated with a propanoyl group. This is achieved by reacting the N-alkylated intermediate with an acylating agent like propionyl chloride or propionic anhydride. mdpi.comgoogle.com

These transformations are central to creating a wide array of pharmacologically active molecules.

Table 2: Key Substitution Reactions for the Synthesis of para-Fluorofentanyl

| Reaction Step | Reagents & Conditions | Product | Yield | Reference |

| N-Alkylation | 1-Iodo-2-methylpropane, Na₂CO₃, Ethyl Acetate, Reflux | 1-Isobutyl-4-[N-(2-fluorophenyl)methoxyacetamido]piperidine | ~45% | mdpi.com |

| N-Acylation | Methoxyacetyl chloride, Toluene | 1-Benzyl-4-(N-phenylmethoxyacetamido)piperidine hydrochloride | 64% | mdpi.com |

| N-Acylation | Propionyl chloride, Toluene | Fentanyl | 95% | wikipedia.orgchim.it |

Hydroxylation and N-/O-Dealkylation Procedures

Hydroxylation and dealkylation are significant transformations for both the synthesis and metabolism of 4-anilinopiperidine derivatives.

Hydroxylation: As mentioned in the oxidation section, metabolic pathways of fluorofentanyl result in hydroxylated species. ebi.ac.uk Synthetically, hydroxylation can be a deliberate step. For instance, processes for producing paroxetine (B1678475) involve the reduction of a carbonyl group to a hydroxymethyl group on a related 4-(4'-fluorophenyl)piperidine structure. almacgroup.com

N-Dealkylation: The removal of a group from the piperidine nitrogen is a critical step in modifying the structure of piperidine-based drugs. chim.it This is often necessary to switch a protecting group for a desired functional group. A common method is the von Braun reaction, which uses cyanogen (B1215507) bromide. researchgate.net Another approach involves reacting the N-substituted piperidine (e.g., an N-benzyl derivative) with α-chloroethylchloroformate to achieve debenzylation, followed by methanolysis. epo.org Enzymatic N-demethylation, catalyzed by oxygenase enzymes, has also been developed as a greener alternative to harsh chemical methods. google.comepo.org Furthermore, a patent describes the hydrolysis of a 1-piperidinecarboxamide using potassium hydroxide (B78521) in refluxing 1,2-ethanediol (B42446) to deprotect the piperidine nitrogen. federalregister.gov

O-Methylation Processes

O-methylation is a synthetic transformation used to modify hydroxylated derivatives of the 4-anilinopiperidine scaffold. A prominent example is found in a patented synthesis of sufentanil, a potent analgesic. nih.gov The process involves an intermediate, 4-(phenylamino)-4-(hydroxymethyl)piperidine, where the primary alcohol is alkylated to form a methoxymethyl ether. This O-methylation is a crucial step that contributes to the final structure and activity of the drug. nih.gov While a variety of methylating agents exist, this transformation on complex molecules often requires specific conditions to achieve the desired selectivity. federalregister.gov

This compound as a Synthetic Intermediate

The structural motif of a 4-anilinopiperidine is a cornerstone in the development of numerous pharmaceuticals. justia.com The introduction of a fluorine atom on the phenyl ring can modulate the compound's physicochemical properties, making this compound a particularly valuable building block.

Role as a Medchem Building Block for Novel Drug Candidates

This compound is a recognized precursor in the synthesis of controlled substances, most notably para-fluorofentanyl, a potent analog of fentanyl. google.comgoogle.com Its significance is highlighted by the fact that its N-Boc protected form, tert-butyl 4-((4-fluorophenyl)amino)piperidine-1-carboxylate, has been identified by the Drug Enforcement Administration (DEA) as a key precursor in the illicit synthesis of schedule I fentanyl analogues.

The core structure is not limited to opioid analgesics. The 4-anilinopiperidine scaffold is versatile and has been incorporated into a wide range of drug candidates targeting various biological systems. justia.com The ability to perform substitutions at both the piperidine and aniline nitrogens allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents.

Precursor in the Synthesis of Complex Bioactive Molecules (e.g., Fentanyl Analogues)

This compound is a key chemical intermediate in the synthesis of various complex bioactive molecules, most notably a range of fentanyl analogues. Its structure, which combines a piperidine ring with a 4-fluoroaniline moiety, makes it a direct precursor for producing potent synthetic opioids where a fluorine atom is incorporated into the N-phenyl group. federalregister.gov The presence of the fluorine atom on the aniline ring is a deliberate structural modification intended to create specific fentanyl analogues. federalregister.gov

The primary chemical transformation that this compound undergoes in these syntheses is N-acylation. This reaction involves treating the secondary amine of the piperidine ring with an acylating agent, such as an acyl chloride or anhydride, to form the characteristic propionamide (B166681) linkage found in many fentanyl analogues. nih.govosti.gov This straightforward and high-yielding reaction makes it an efficient final step in the synthesis of these controlled substances.

The general synthetic approach to fentanyl analogues using this precursor follows established chemical principles. The synthesis of the precursor itself often starts from 4-piperidone or its protected derivatives (like 1-boc-4-piperidone). regulations.govun.orgresearchgate.net This is followed by a reductive amination reaction with 4-fluoroaniline to create the core structure of this compound. nih.govosti.govyoutube.com Once the precursor is obtained, it is subjected to acylation.

The reaction scheme below illustrates the final, critical step in the synthesis of a fluorinated fentanyl analogue from this compound.

General Reaction Scheme: Acylation of this compound

| Reactant 1 | Reactant 2 | Reagent/Conditions | Product |

| N-(1-phenethyl-4-(4-fluoroanilino)piperidine) | Propionyl chloride | Diisopropylethylamine (DIPEA), Methylene Chloride, 0 °C | para-Fluorofentanyl |

| N-(1-phenethyl-4-(4-fluoroanilino)piperidine) | Acetic anhydride | Diisopropylethylamine (DIPEA) or other base | para-Fluoroacetylfentanyl |

This table is illustrative of the general chemical transformation. The synthesis of this compound itself is a prerequisite step, often achieved via reductive amination of a suitable piperidone with 4-fluoroaniline. nih.govosti.gov

The Drug Enforcement Administration (DEA) has noted that the presence of a halogen atom on the aniline ring of seized fentanyl analogues suggests that the synthesis originated from a corresponding halogenated precursor. federalregister.gov The use of this compound and similar halogenated derivatives of 4-anilinopiperidine is significant in the clandestine manufacture of schedule I fentanyl analogues. federalregister.gov While specific research detailing the synthesis of para-fluorofentanyl from this exact precursor is documented within forensic and law enforcement contexts, the underlying chemistry is a well-established method for creating amide bonds. nih.govosti.gov

Spectroscopic and Structural Characterization of N 4 Fluorophenyl Piperidin 4 Amine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of N-(4-fluorophenyl)piperidin-4-amine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of its constituent parts: a 4-fluoroaniline (B128567) moiety and a piperidine (B6355638) ring. tsijournals.comchemicalbook.com

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the piperidine ring protons, and the amine protons.

Aromatic Region: The protons on the fluorophenyl group would appear as a complex multiplet system due to proton-proton and proton-fluorine couplings. Typically, protons ortho to the fluorine atom are shifted relative to those meta.

Piperidine Ring: The protons on the piperidine ring would exhibit signals in the aliphatic region. The chemical environments of the axial and equatorial protons are different, leading to separate signals. The proton at C4, attached to the anilino group, would be found further downfield compared to the other piperidine protons.

Amine Protons: The two N-H protons (one on the piperidine ring and one from the anilino group) would appear as broad singlets, and their chemical shift can be concentration and solvent-dependent.

¹³C-NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule.

Aromatic Carbons: The fluorophenyl group would show four signals. The carbon atom directly bonded to the fluorine (C-F) will exhibit a large coupling constant (¹JCF) and a distinct chemical shift.

Piperidine Carbons: The piperidine ring, in a chair conformation, would display three distinct signals for C2/C6, C3/C5, and C4.

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton connectivities within the piperidine and aromatic rings, while HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, confirming assignments.

| Group | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Fluorophenyl | ¹H | 6.5 - 7.2 | Complex multiplets due to H-H and H-F coupling. |

| ¹³C | 115 - 160 | C-F bond results in a large chemical shift and C-F coupling. | |

| Piperidine CH | ¹H | 3.0 - 3.5 | Proton on C4 adjacent to the nitrogen of the aniline (B41778) group. |

| ¹³C | ~50 | C4 carbon. | |

| Piperidine CH₂ | ¹H | 1.4 - 3.2 | Complex signals for axial and equatorial protons at C2/C6 and C3/C5. |

| ¹³C | 30 - 45 | Signals for C2/C6 and C3/C5. | |

| Amine (N-H) | ¹H | Variable | Broad signals, position dependent on solvent and concentration. |

Infrared (IR) and Attenuated Total Reflectance (ATR-IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule's vibrations, providing information about its functional groups. scispace.comresearchgate.net For this compound, key vibrational modes are expected for the N-H, C-H, C-F, C-N, and aromatic C=C bonds. The IR spectrum of the non-fluorinated analog, N-phenyl-4-piperidinamine, serves as a useful comparison. nist.gov

N-H Stretching: Bands in the region of 3250-3500 cm⁻¹ are characteristic of N-H stretching vibrations from the secondary amine groups. scispace.com

C-H Stretching: Aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches of the piperidine ring are found just below 3000 cm⁻¹. nist.gov

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ region.

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1150-1250 cm⁻¹ range.

Raman and Fourier-Transform Raman (FT-Raman) Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy, providing information on molecular vibrations. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. scispace.com

Symmetric Vibrations: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. The symmetric breathing mode of the fluorophenyl ring is expected to be a strong band in the Raman spectrum.

C-C Framework: Vibrations of the carbon skeleton of both the aromatic and piperidine rings are readily observed.

Low-Frequency Modes: Raman spectroscopy can easily access low-frequency modes (below 400 cm⁻¹), which correspond to lattice vibrations and whole-molecule torsional modes in the solid state. scispace.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR/Raman) |

|---|---|---|

| N-H stretch | 3250 - 3500 | Medium / Medium |

| Aromatic C-H stretch | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H stretch | 2850 - 2970 | Strong / Strong |

| Aromatic C=C stretch | 1500 - 1600 | Strong / Strong |

| N-H bend | 1550 - 1650 | Medium / Weak |

| C-N stretch | 1250 - 1350 | Medium / Medium |

| C-F stretch | 1150 - 1250 | Very Strong / Weak |

| Aromatic Ring Breathing | ~800 - 850 | Weak / Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight and, through fragmentation analysis, structural information. The monoisotopic mass of this compound is 194.12193 Da. uni.lu

Analysis of the compound would likely show a prominent molecular ion peak ([M]⁺) or, more commonly in techniques like electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 195.12921. uni.lu Fragmentation would likely involve the piperidine ring, with characteristic losses of alkyl fragments. The fragmentation pattern of the non-fluorinated analog, N-phenyl-4-piperidinamine, shows a base peak resulting from cleavage within the piperidine ring, a pattern also expected for the fluorinated derivative. nist.gov Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can aid in identification. uni.lu

| Adduct | m/z (Mass/Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 195.12921 | 141.8 |

| [M+Na]⁺ | 217.11115 | 146.4 |

| [M-H]⁻ | 193.11465 | 143.5 |

| [M]⁺ | 194.12138 | 132.8 |

X-ray Crystallographic Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystal Structure Determination

As of the latest literature review, a solved crystal structure for this compound has not been reported in publicly accessible databases. However, should a suitable single crystal be grown, X-ray diffraction analysis would provide a wealth of structural information.

It is expected that the piperidine ring would adopt a stable chair conformation to minimize steric strain. The 4-fluorophenyl group would likely occupy an equatorial position on the C4 atom of the piperidine ring to reduce 1,3-diaxial interactions. The analysis would precisely determine all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonds between the N-H groups and adjacent molecules. Weak C-H···F hydrogen bonds, which can influence crystal packing, may also be identified.

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation, Boat Conformation)

The piperidine ring, a saturated heterocycle, is a fundamental structural motif in many pharmaceutical compounds. chemrevlett.com Its flexibility allows it to adopt several conformations, with the most stable being the chair form, which minimizes both angle strain and torsional strain. Other higher-energy conformations include the boat and twist-boat forms. chemrevlett.comyoutube.com

For this compound and its derivatives, the six-membered piperidine ring predominantly adopts a chair conformation. researchgate.net This has been confirmed through X-ray crystallography and NMR spectroscopy studies on analogous fluorinated piperidines. researchgate.netnih.gov The stability of the chair conformation ensures that the substituents on the ring occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. youtube.com

The orientation of the substituents is critical and is influenced by a delicate interplay of steric hindrance, electrostatic interactions, and hyperconjugation. d-nb.inforesearchgate.net In the case of 4-substituted fluoropiperidines, studies have shown that the fluorine atom may preferentially occupy an axial position, a phenomenon attributed to factors like dipole-dipole repulsion minimization between the C-F bond and the nitrogen lone pair. researchgate.net The conformational preference can also be significantly influenced by the solvent polarity and the nature of the substituent on the piperidine nitrogen. d-nb.inforesearchgate.net Computational studies on related fluorinated piperidine derivatives have quantified the energy differences between conformers, confirming the high preference for the chair form. researchgate.net

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

The precise geometry of this compound can be determined through single-crystal X-ray diffraction. While specific data for the title compound is not publicly detailed, analysis of closely related structures, such as {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, provides insight into the expected molecular parameters. nih.gov In such structures, the piperidine ring's chair conformation is confirmed, and the bond lengths and angles fall within typical ranges for sp³-hybridized carbon and nitrogen atoms.

The dihedral angles are particularly informative, defining the puckering of the piperidine ring and the orientation of the substituents. For instance, in a related derivative, the dihedral angle between a benzene (B151609) ring and a quinoline (B57606) ring system was found to be 64.22(4)°. researchgate.net In another case, the dihedral angle between an amide group and a fluorinated benzene ring was 87.30 (5)°. nih.gov These values highlight the significant twists that can occur around single bonds to accommodate bulky substituents and minimize steric strain.

Table 1: Representative Crystallographic Parameters for a Related Fluorinated Piperidine Derivative Data based on the analysis of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt. nih.gov

| Parameter | Description | Value |

|---|---|---|

| Crystal System | Triclinic | Pī |

| a (Å) | Unit cell length | 8.517 |

| b (Å) | Unit cell length | 12.384 |

| c (Å) | Unit cell length | 12.472 |

| **α (°) ** | Unit cell angle | 70.88 |

| **β (°) ** | Unit cell angle | 82.04 |

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions play a crucial role in defining the preferred conformation of a molecule. In this compound, a key potential interaction is an intramolecular hydrogen bond between the amine hydrogen (N-H) and the fluorine atom on the phenyl ring (N-H···F). mdpi.comrsc.org Organic fluorine is a weak hydrogen bond acceptor, but such interactions have been convincingly established in various molecules using NMR spectroscopy and DFT calculations. mdpi.comescholarship.org

Characterization of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are organized into a three-dimensional crystal lattice through a network of intermolecular interactions. The primary and secondary amine groups are strong hydrogen bond donors, while the amine nitrogen and the electronegative fluorine atom can act as acceptors.

The most significant interactions governing the crystal packing are expected to be intermolecular N-H···N hydrogen bonds, linking the piperidine nitrogen of one molecule to the secondary amine hydrogen of a neighboring molecule. These interactions typically assemble the molecules into chains or dimeric motifs. eurjchem.com Additionally, weaker C-H···π interactions, where a hydrogen atom on the piperidine ring interacts with the electron cloud of the fluorophenyl ring of an adjacent molecule, can further stabilize the crystal structure, often forming zig-zag chains. researchgate.net The combination of these varied hydrogen bonds can lead to complex supramolecular assemblies, such as sheets or three-dimensional networks. researchgate.net

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.goveurjchem.com The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule dominates that of the pro-crystal. By mapping properties like dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), specific intermolecular contacts can be identified and analyzed. whiterose.ac.uk

For a molecule like this compound, the Hirshfeld surface would reveal distinct regions corresponding to different interactions. Close contacts, such as hydrogen bonds, appear as red areas on the dnorm mapped surface.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Based on analysis of structurally similar compounds containing fluorophenyl and amine moieties. nih.govwhiterose.ac.uk

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~45-55% | Represents the most abundant, albeit weaker, van der Waals contacts. |

| F···H | ~10-20% | Indicates significant hydrogen bonding and close-contact interactions involving fluorine. |

| C···H | ~10-15% | Corresponds to C-H···π interactions and other van der Waals contacts. |

| N···H | ~5-10% | Represents the strong intermolecular hydrogen bonds crucial for crystal packing. |

| Other | ~5-10% | Includes C···C, C···F, and other minor contacts. |

Computational and Theoretical Investigations of N 4 Fluorophenyl Piperidin 4 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method for investigating the quantum mechanical properties of molecules. It balances computational cost with accuracy, making it suitable for molecules of the size and complexity of N-(4-fluorophenyl)piperidin-4-amine. DFT studies can predict a wide range of properties, from molecular geometry to electronic characteristics, which are crucial for rational drug design and materials science.

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to predict its structural parameters.

Theoretical studies on similar piperidine (B6355638) derivatives indicate that the piperidine ring typically adopts a stable chair conformation to minimize steric strain. In this conformation, substituents on the ring can be in either axial or equatorial positions. For this compound, the 4-amino group is predicted to be in an equatorial position to reduce steric hindrance. The geometry of the fluorophenyl group and its connection to the piperidine nitrogen are also critical. The planarity of the aromatic ring is maintained, and the bond lengths and angles are influenced by the electronic effects of the fluorine substituent and the piperidine ring.

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C-F | ~1.35 |

| C-N (Aromatic) | ~1.40 |

| C-N (Piperidine) | ~1.47 |

| C-C (Aromatic) | ~1.39 |

| C-C (Piperidine) | ~1.53 |

| **Bond Angles (°) ** | |

| C-C-F | ~118 |

| C-N-C (Piperidine) | ~112 |

| C-C-N (Aromatic) | ~121 |

Note: These values are representative and derived from DFT calculations on closely related structures.

The electronic structure of a molecule is key to understanding its reactivity and spectral properties. Frontier Molecular Orbital (FMO) theory is particularly important, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic nature.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and less stable.

For this compound and its derivatives, DFT calculations are used to determine these energy levels. Studies on related fluorophenyl-piperidine compounds have shown HOMO energy levels in the range of -5.9 to -6.2 eV and LUMO energies from -1.1 to -1.8 eV. smolecule.com This results in a HOMO-LUMO energy gap typically between 4.4 and 4.8 eV, suggesting that this compound is a relatively stable molecule. smolecule.com

| Orbital | Typical Energy Range (eV) |

| HOMO | -5.9 to -6.2 |

| LUMO | -1.1 to -1.8 |

| Energy Gap (ΔE) | 4.4 to 4.8 |

Note: These values are based on computational studies of related fluorophenyl-piperidine compounds. smolecule.com

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic delocalization within a molecule. It translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals. This allows for the quantitative assessment of electron delocalization, also known as hyperconjugation, which contributes to molecular stability.

NBO analysis identifies donor-acceptor interactions between filled (donor) NBOs (such as bonding orbitals or lone pairs) and empty (acceptor) NBOs (typically antibonding orbitals). The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map is plotted on the molecule's electron density surface, using a color scale to represent the electrostatic potential. Regions of negative potential (typically colored red to yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would reveal several key features. The areas around the nitrogen atoms, with their lone pairs of electrons, are expected to show a significant negative electrostatic potential, making them primary sites for protonation and interaction with electrophiles. The fluorine atom, being highly electronegative, also creates a region of negative potential. In contrast, the hydrogen atoms attached to the nitrogens and carbons will exhibit positive electrostatic potential, making them potential sites for interaction with nucleophiles. The aromatic ring generally presents a region of intermediate potential, capable of participating in π-π stacking interactions.

DFT calculations can be used to compute several global reactivity descriptors that help in predicting the chemical reactivity and stability of a molecule. These descriptors are derived from the HOMO and LUMO energy levels and provide a quantitative measure of different aspects of reactivity.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A higher chemical potential indicates a greater tendency to donate electrons.

Chemical Hardness (η): This is a measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," meaning it is less reactive and more stable.

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability. "Soft" molecules are more reactive.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index suggests a stronger electrophile.

Based on the typical HOMO-LUMO energy gap of 4.4 to 4.8 eV for related compounds, this compound can be classified as a relatively "hard" molecule, indicating good chemical stability. smolecule.com

| Descriptor | Formula | Significance |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Electron donating tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Chemical Softness (S) | 1 / η | Polarizability and reactivity |

| Electrophilicity Index (ω) | μ² / (2η) | Electron accepting capability |

The distribution of electron density within a molecule can be quantified by assigning partial charges to each atom. Several methods exist for calculating atomic charges, with Mulliken population analysis being one of the most common, though it is known to be basis-set dependent. These charges provide insight into the electrostatic interactions within the molecule and with its environment.

In this compound, the electronegative atoms, namely fluorine and nitrogen, are expected to carry negative partial charges, while the hydrogen atoms and, to a lesser extent, the carbon atoms will have positive partial charges. The magnitude of these charges can be calculated using DFT. For example, the nitrogen atoms will have a significant negative Mulliken charge due to their lone pairs. The fluorine atom will also be strongly negative. The carbon atom attached to the fluorine will have a positive charge, while the other aromatic carbons will have smaller, varying charges. The hydrogen atoms will all be positively charged. This charge distribution is fundamental to understanding the molecule's dipole moment and its ability to form intermolecular interactions such as hydrogen bonds.

Thermodynamic Property Calculations

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the thermodynamic properties of molecules. These calculations provide essential data on the stability and energy of a compound. For derivatives of piperidine, DFT calculations at levels such as B3LYP/6-311G** are employed to predict heats of formation (HOFs) through isodesmic reactions, which help in evaluating thermal stability. nih.gov

Thermodynamic parameters such as entropy, enthalpy, and Gibbs free energy can be calculated to understand the molecule's stability. For instance, studies on related piperidine and pyridine derivatives have examined their excess molar enthalpy and volume of mixing in aqueous solutions to understand intermolecular interactions. researchgate.net Research on various amine N-oxides shows a wide range of N-O bond dissociation energies (around 40 kcal/mol), indicating significant structural influence on thermodynamic stability. mdpi.com For this compound, these calculations would elucidate its energetic landscape and stability under various conditions, which is crucial for predicting its behavior in different environments.

Table 1: Predicted Thermodynamic Properties for this compound (Illustrative) Note: The following data is illustrative and based on typical values for similar compounds. Actual experimental or high-level computational values may vary.

| Thermodynamic Property | Predicted Value | Methodology |

|---|---|---|

| Heat of Formation (ΔHf°) | -35.5 kcal/mol | DFT (B3LYP/6-311G) |

| Standard Entropy (S°) | 95.8 cal/mol·K | DFT (B3LYP/6-311G) |

| Gibbs Free Energy of Formation (ΔGf°) | 25.2 kcal/mol | DFT (B3LYP/6-311G**) |

Molecular Dynamics and Conformational Studies

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its biological activity. This compound, featuring a piperidine ring, can adopt several conformations, with the "chair" form being the most stable for most piperidine precursors. ias.ac.in

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, revealing accessible conformations and the energy barriers between them. scispace.com For N-aryl piperidines, the conjugation of the nitrogen lone pair with the aromatic ring influences the planarity and rotational barriers, creating a pseudoallylic strain that can favor an axial orientation of substituents at the 2-position. acs.org Studies on 4-substituted piperidines have shown that the conformational free energies are similar to analogous cyclohexanes, but protonation can stabilize the axial conformer, especially with polar substituents. nih.gov

For this compound, the piperidine ring is expected to exist predominantly in a chair conformation. ias.ac.in MD simulations can further elucidate the orientation of the 4-fluorophenyl group relative to the piperidine ring and the dynamics of the amine group, which are crucial for receptor binding. These simulations help in understanding how the molecule might adapt its shape upon interacting with a biological target.

In Silico Prediction of Biological Activity and Target Identification

In silico tools are invaluable for predicting the potential biological activities of a compound and identifying its likely protein targets, thereby guiding experimental studies.

Tools like SwissTargetPrediction operate on the principle that a given bioactive molecule is likely to interact with protein targets similar to those of other known active compounds with similar structures. By inputting the structure of this compound, the server compares it against a database of known ligands and predicts a ranked list of the most probable protein targets.

Given its structural motifs—a piperidine ring and a fluorophenyl group, common in many pharmaceuticals—the predictions for this compound would likely include a range of target classes. nih.gov

Table 2: Likely Predicted Target Classes for this compound

| Target Class | Probability | Rationale / Examples |

|---|---|---|

| G protein-coupled receptors (GPCRs) | High | Dopamine (B1211576), Serotonin (B10506), Opioid receptors |

| Enzymes | Moderate | Monoamine oxidase, Acetylcholinesterase |

| Ion Channels | Moderate | Voltage-gated sodium or potassium channels |

| Transporters | Moderate | Serotonin transporter (SERT) |

The Prediction of Activity Spectra for Substances (PASS) is another computational tool that predicts a wide spectrum of biological activities based on the 2D structure of a molecule. It compares the structure of the query compound with a large database of known bioactive substances. The output is a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).

For this compound, PASS analysis might predict activities such as CNS effects, enzyme inhibition, or receptor antagonism, reflecting the pharmacological profiles of structurally related compounds. This provides a broad overview of its potential therapeutic applications and possible side effects.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. cmjpublishers.com This method is crucial for understanding the molecular basis of interaction and for structure-based drug design. nih.govthieme-connect.com

For this compound, docking simulations would be performed against the protein targets identified by tools like SwissTargetPrediction. For example, docking into the serotonin transporter (SERT) could reveal key interactions. Computational studies on similar derivatives suggest they can act as SERT substrates. smolecule.com The simulation would likely show the piperidine nitrogen forming a crucial hydrogen bond or ionic interaction within the binding site, while the fluorophenyl group engages in hydrophobic or aromatic stacking interactions. The fluorine atom itself can form specific interactions, such as halogen bonds, potentially enhancing binding affinity. smolecule.com These simulations provide binding energy estimates and visualize the precise interactions that stabilize the ligand-protein complex. mdpi.comnih.gov

Non-Linear Optical (NLO) Properties Evaluation

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry, particularly DFT, is a powerful tool for evaluating the NLO properties of molecules, such as polarizability (α) and the first hyperpolarizability (β), which quantify the NLO response. researchgate.net

Molecules with donor-π-acceptor structures often exhibit significant NLO properties. In this compound, the amine group can act as an electron donor and the fluorophenyl group as an electron-withdrawing system, creating a potential for intramolecular charge transfer, which is a key requirement for NLO activity.

DFT calculations using functionals like B3LYP can predict these properties. Studies on related fluorinated aniline (B41778) and aminopyridine derivatives have shown that such substitutions can modulate the NLO response. researchgate.netbohrium.com The calculated hyperpolarizability values for this compound would indicate its potential as a candidate for NLO materials. researchgate.netresearchgate.net

Table 3: Predicted Non-Linear Optical Properties (Illustrative) Note: These values are illustrative and depend heavily on the computational method used.

| NLO Property | Predicted Value (a.u.) | Significance |

|---|---|---|

| Dipole Moment (μ) | 2.5 D | Indicates charge asymmetry |

| Average Polarizability (α) | 120 x 10-24 esu | Measures molecular response to an electric field |

| First Hyperpolarizability (β) | 450 x 10-30 esu | Indicates second-order NLO activity |

Structure Activity Relationship Sar Studies and Analog Design for N 4 Fluorophenyl Piperidin 4 Amine Derivatives

Influence of Fluorine Substitution on Biological Activity and Pharmacokinetic Properties

The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance various properties. nih.gov In derivatives of N-(4-fluorophenyl)piperidin-4-amine, the fluorine atom on the phenyl ring significantly impacts the molecule's biological activity and pharmacokinetics. smolecule.com

Biological Activity:

The presence of a halogen, such as fluorine, on the phenyl moiety adjacent to a piperazine (B1678402) or piperidine (B6355638) ring has been shown to be crucial for the inhibitory effects of certain compounds on biological targets like equilibrative nucleoside transporters (ENTs). polyu.edu.hk The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins. evitachem.com For instance, in a series of 3-(3-(piperidin-1-yl)propyl)indole derivatives, fluorination led to ligands that maintained high affinity and selectivity for the human 5-HT1D receptor. acs.org

Pharmacokinetic Properties:

Fluorine substitution can markedly improve the pharmacokinetic profile of drug candidates. acs.org Key pharmacokinetic parameters influenced by fluorination include:

Lipophilicity: Fluorine's electronegativity can increase the lipophilicity of a compound, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. However, the effect can be complex, as the decrease in basicity caused by nearby fluorine atoms can also influence lipophilicity at neutral pH. nih.gov

Metabolic Stability: The carbon-fluorine bond is strong and resistant to metabolic cleavage, which can enhance the metabolic stability of a compound. cambridgemedchemconsulting.com However, in some cases, fluorinated derivatives have been found to be more readily oxidized in human liver microsomes, with the rate of degradation correlating with increasing lipophilicity. nih.gov

Basicity (pKa): The incorporation of fluorine can significantly reduce the pKa of nearby basic nitrogen atoms. acs.orgnih.gov This reduction in basicity has been shown to have a beneficial influence on oral absorption. acs.org

Oral Bioavailability: While not always predictable, the changes in basicity and lipophilicity due to fluorination can dramatically affect oral bioavailability. acs.org

A study on N-alkyl-piperidine-2-carboxamides demonstrated that the modulation of basicity by fluorine substituents is additive and decreases as the distance between the fluorine and the basic center increases. nih.gov

Role of the Piperidine Ring and Amine Group in Ligand-Target Interactions

The piperidine ring and the amine group are critical structural components that contribute to the ability of this compound derivatives to interact with biological targets. ontosight.ai

The Piperidine Ring:

The piperidine ring is a common scaffold in many biologically active molecules and is considered an attractive feature for the design of new therapeutics. ontosight.aimdpi.com Its importance in ligand-target interactions stems from several factors:

Structural Rigidity and Conformation: The piperidine ring provides a relatively rigid, three-dimensional framework that can orient substituents in specific spatial arrangements for optimal binding to a target. ontosight.ai It typically adopts a chair conformation to minimize steric strain. vulcanchem.com

Interaction Capabilities: The piperidine ring can participate in various non-covalent interactions with protein targets, including: ontosight.ai

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. ontosight.ai

Hydrophobic Interactions: The carbon atoms of the ring can engage in hydrophobic interactions with nonpolar regions of a binding site. ontosight.ai

Salt Bridges: If the piperidine nitrogen is protonated, it can form salt bridges with negatively charged residues on the target protein. ontosight.ai

Improved Properties: The presence of the piperidine ring can lead to greater water solubility and improved oral bioavailability. ontosight.ai

The Amine Group:

The amine group in this compound derivatives is a key functional group for establishing interactions with biological targets. smolecule.com Its role includes:

Hydrogen Bonding: The amine group can act as both a hydrogen bond donor and acceptor, forming crucial connections with the active site of enzymes or receptors. ontosight.ai

Ionic Interactions: The basic nature of the amine allows it to be protonated at physiological pH, enabling the formation of strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate (B1630785) in the target protein.

Point of Attachment: The amine group often serves as a key anchoring point for the ligand within the binding pocket of the target.

The combination of the piperidine ring and the amine group provides a versatile platform for designing ligands that can effectively and selectively bind to a wide range of biological targets. ontosight.ai

Design and Synthesis of Analogues with Structural Modifications

The design and synthesis of analogues of this compound with structural modifications are central to SAR studies. These modifications aim to enhance potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies:

Several synthetic routes are employed to create derivatives of this compound. A common method is reductive amination , which involves the reaction of a piperidin-4-one derivative with an aniline (B41778), such as 3-fluoroaniline, in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). vulcanchem.com Other synthetic approaches include:

N- and O-Dealkylation: These reactions are used to prepare various piperidine derivatives by removing alkyl groups, allowing for the introduction of new substituents. evitachem.com

Coupling Reactions: A common method involves coupling 4-fluorophenylamine with piperidin-4-amine derivatives.

Hydrogenation: Heterogeneous hydrogenation of fluoropyridines using a palladium catalyst is a robust method to access fluorinated piperidines. nih.govacs.org

Structural Modifications and SAR Findings:

Researchers have explored numerous structural modifications to understand their impact on biological activity.

Piperidine Ring Modifications:

In a series of dopamine (B1211576) transporter (DAT) inhibitors, replacing a piperazine ring with a piperidine ring system was well-tolerated and resulted in improved metabolic stability. nih.govjohnshopkins.edu

Structural modification of piperidine leads in the development of T-type Ca2+ channel antagonists afforded a potent and selective fluorinated piperidine. nih.gov

Phenyl Ring Substitutions:

In a study of inhibitors for equilibrative nucleoside transporters (ENTs), the presence of a halogen substituent on the fluorophenyl moiety was essential for inhibitory activity. polyu.edu.hk

Replacing a naphthalene (B1677914) moiety with a benzene (B151609) ring in certain ENT inhibitors abolished their effects, but adding a chloride to the meta position of the benzene ring could restore some activity. polyu.edu.hk

Modifications to Linkers and Side Chains:

Studies on 4-phenyl piperidine compounds targeting the mu opioid receptor have shown interesting SAR trends within the series. nih.gov

The following table summarizes some examples of structural modifications and their observed effects:

| Parent Scaffold | Modification | Biological Target/Activity | Key Finding | Reference |

| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperazines | Replacement of piperazine with piperidine | Dopamine Transporter (DAT) | Improved metabolic stability | nih.gov |

| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine | Replacement of naphthalene with benzene | Equilibrative Nucleoside Transporters (ENT1/ENT2) | Abolished inhibitory effects | polyu.edu.hk |

| Piperidine leads | Introduction of fluorine to piperidine | T-type Ca2+ channel | Resulted in a potent and selective antagonist | nih.gov |

Bioisosteric Replacements to Optimize Activity and Metabolic Stability

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or other pharmacokinetic properties. cambridgemedchemconsulting.comnih.gov

Improving Metabolic Stability:

A significant challenge in drug development is ensuring that a compound is not rapidly metabolized by the body, which would limit its therapeutic efficacy. Bioisosteric replacements are a key tool to address this.

Piperazine to Piperidine/Homopiperazine (B121016): In a series of atypical dopamine transporter (DAT) inhibitors, the piperazine ring was identified as a site of metabolic instability. Replacing it with a piperidine or homopiperazine ring was explored. While both replacements were tolerated for DAT binding, only the piperidine analogues showed improved metabolic stability in rat liver microsomes. nih.govjohnshopkins.edu

Hydrogen to Fluorine/Deuterium (B1214612): Replacing hydrogen with fluorine can block sites of metabolism due to the strength of the C-F bond. cambridgemedchemconsulting.com Similarly, replacing hydrogen with deuterium can slow down metabolism if the C-H bond is broken in the rate-determining step of metabolism (kinetic isotope effect). cambridgemedchemconsulting.com

Minimizing Oxidation: In the case of a reduced haloperidol (B65202) analogue, a difluorinated version was synthesized to minimize its oxidation back to the parent compound, which has undesirable side effects. researchgate.net

Optimizing Activity:

Bioisosteric replacements can also be used to fine-tune the activity of a lead compound.

Phenyl to Pyridyl/Thiophene (B33073): A phenyl group can often be replaced by other aromatic rings like pyridyl or thiophene to explore different electronic and steric interactions with the target. cambridgemedchemconsulting.com

Classical Bioisosteres: The table below shows some classical bioisosteric replacements that are often considered in drug design. cambridgemedchemconsulting.com

| Original Group | Bioisosteric Replacement(s) |

| H | D, F |

| OH | NH₂, F, Cl |

| Cl | PH₂, SH, CN |

| Br | iPr, CF₃ |

| I | tBu, CF₃ |

| CH₂ | NH, O, S |

| C | Si |

| Phenyl | Pyridyl, Thiophene, 4-Fluorophenyl |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Data Set Compilation: A series of this compound analogues with their measured biological activities (e.g., IC₅₀ or Kᵢ values) would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analogue. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Describing the connectivity of atoms.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Quantifying charge distribution, dipole moment, etc.

Physicochemical descriptors: Such as logP (lipophilicity) and pKa.

Model Development: Statistical methods, such as multiple linear regression, partial least squares (PLS), or machine learning algorithms like neural networks, are used to build a mathematical model that correlates the descriptors with the biological activity. For example, a QSAR study on 4-phenylpiperidine (B165713) derivatives as mu opioid agonists successfully used a neural network method with four selected molecular descriptors to correlate with their analgesic activities. nih.gov

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. This ensures the model is robust and can accurately predict the activity of new, untested compounds.

Interpretation and Application: A validated QSAR model can be used to:

Understand the key structural features that are important for activity.

Predict the activity of newly designed analogues before they are synthesized, saving time and resources.

Guide the design of more potent and selective compounds.

For this compound derivatives, a QSAR model could help elucidate the optimal electronic and steric properties of substituents on the phenyl ring and the piperidine nitrogen, as well as the ideal conformational arrangement for high-affinity binding to a specific target.

Preclinical Pharmacological and Biological Evaluation of N 4 Fluorophenyl Piperidin 4 Amine and Its Analogues

In Vitro Biological Activity Assessment

In vitro studies form the cornerstone of understanding the molecular interactions of N-(4-fluorophenyl)piperidin-4-amine analogues. These investigations have utilized a variety of assays to determine binding affinities, inhibitory concentrations, and effects on cellular functions.

Receptor Binding and Modulation Studies (e.g., Dopamine (B1211576) D2 Receptors, 5-Hydroxytryptamine2A Receptors, Potassium Channels like Kv1.5)

Analogues of this compound have been evaluated for their affinity and activity at various G-protein coupled receptors, particularly those involved in neuropsychiatric conditions.

Dopamine receptors, especially the D2 and D3 subtypes, are significant targets in the treatment of diseases like Parkinson's disease and schizophrenia. nih.gov The D2-like subfamily includes the D2, D3, and D4 receptors. nih.gov Studies on a series of N-phenylpiperazine analogues have demonstrated high affinity and selectivity for the D3 receptor over the D2 receptor. mdpi.com For instance, compound 6a , a 4-thiophene-3-yl-benzamide N-phenylpiperazine analogue, binds to the human D3 receptor with a Ki of 1.4 nM and exhibits approximately 500-fold greater selectivity for the D3 receptor versus the D2 receptor. mdpi.com The novel compound S33138 also showed a 25-fold higher affinity for human dopamine D3 receptors compared to D2 receptors. researchgate.net In contrast, other analogues like rimcazole show moderate affinity for the dopamine transporter (DAT) and also act as sigma-1 receptor antagonists. nih.gov

Serotonin (B10506) (5-HT) receptors are also key targets. The 5-HT2A receptor, in particular, is implicated in various neurological processes. Ritanserin (B1680649), a compound with a bis(4-fluorophenyl) component, is a potent 5-HT2A receptor antagonist with a Ki of 0.45 nM. wikipedia.org An analogue, MC1 , has shown moderate agonist activity at both 5-HT1A and 5-HT2A receptors. nih.gov Off-target binding screens for some D3-selective ligands revealed that certain N-phenylpiperazine compounds also bind to the 5-HT1A receptor, though with lower affinity than their primary target. mdpi.com

| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity (D3 vs. D2) | Reference |

|---|---|---|---|---|

| Compound 6a | Dopamine D3 | 1.4 nM | ~500-fold | mdpi.com |

| S33138 | Dopamine D3 | pKi 8.7 | ~25-fold | researchgate.net |

| S33138 | Dopamine D2L | pKi 7.1 | - | researchgate.net |

| Ritanserin | 5-HT2A | 0.45 nM | - | wikipedia.org |

| Ritanserin | 5-HT2C | 0.71 nM | - | wikipedia.org |

No specific research findings were identified for the modulation of Kv1.5 potassium channels by this compound or its direct analogues in the provided search results.

Enzyme Inhibition Studies (e.g., Dihydrofolate Reductase, Ribonucleotide Reductases)

Enzymes are critical targets for therapeutic intervention, particularly in cancer and infectious diseases.

Ribonucleotide Reductase (RR) is an essential enzyme for DNA synthesis and repair, making it a key target for anticancer drugs. mdpi.comnih.govnih.gov The enzyme catalyzes the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs). nih.govmdpi.com Inhibitors of RR, such as gemcitabine, are used in the treatment of various cancers, including biliary tract and pancreatic cancer. nih.govmdpi.com While specific studies on this compound as an RR inhibitor were not prominent, the broader class of N-hydroxyguanidine derivatives has been investigated as RR inhibitors. scilit.com The development of novel RR inhibitors is an active area of research, with computational methods being used to design new molecules that could bind effectively to the enzyme's active site. nih.gov

Dihydrofolate Reductase (DHFR) is another crucial enzyme, involved in the synthesis of purines and essential for DNA replication. nih.gov It is a well-established target for antifolate drugs. A study on pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives, which are structurally distinct from this compound, identified potent inhibitors of E. coli DHFR. nih.gov For example, 7-[(4-aminophenyl)methyl]-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine was found to potently inhibit the enzyme with a Ki value of 7.42 ± 0.92 nM, demonstrating slow-onset, tight-binding inhibition. nih.gov

Transporter Modulation Studies (e.g., Human Equilibrative Nucleoside Transporters ENT1 and ENT2, Dopamine Transporter)

Transporter proteins that regulate the flux of neurotransmitters and nucleosides are significant targets for this class of compounds.

The Dopamine Transporter (DAT) is a primary target for drugs addressing psychostimulant use disorders and other CNS conditions. nih.govresearchgate.net A series of (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines, which are analogues, have been synthesized and evaluated for their DAT affinity. nih.gov Compounds such as aminopiperidine 7 (DAT Ki = 50.6 nM) and 33 (DAT Ki = 30.0 nM) demonstrated high affinity for DAT. nih.gov Another study identified 4-[Bis(4-fluorophenyl)methoxy]piperidine as a potent DAT inhibitor with an IC50 of 17.0 ± 1.0 nM. researchgate.net Furthermore, piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues have been developed as dual probes for DAT and sigma-1 receptors. nih.gov Within this series, compound 19 was the most potent DAT ligand with a Ki of 8.5 nM and was selective over the serotonin and norepinephrine (B1679862) transporters. nih.gov

Human Equilibrative Nucleoside Transporters (ENTs), including ENT1 and ENT2, are vital for nucleoside transport, which is crucial for DNA synthesis and the action of nucleoside analogue drugs in chemotherapy. anu.edu.aunih.gov A novel analogue, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) , was identified as an irreversible and non-competitive inhibitor of both ENT1 and ENT2. anu.edu.auresearchgate.net Notably, FPMINT showed 5- to 10-fold greater selectivity for ENT2 over ENT1. anu.edu.aufrontiersin.org Structure-activity relationship studies on FPMINT analogues revealed that the presence of a halogen on the fluorophenyl moiety was critical for inhibitory activity on both transporters. nih.gov Among the tested analogues, compound 3c emerged as the most potent inhibitor. frontiersin.orgnih.gov

| Compound | Target Transporter | Inhibitory Activity (Ki or IC50) | Reference |

|---|---|---|---|

| Aminopiperidine 7 | DAT | 50.6 nM (Ki) | nih.gov |

| Compound 33 | DAT | 30.0 nM (Ki) | nih.gov |

| 4-[Bis(4-fluorophenyl)methoxy]piperidine | DAT | 17.0 ± 1.0 nM (IC50) | researchgate.net |

| Compound 19 (piperazinyl alkyl-bis(4'-fluorophenyl)amine analogue) | DAT | 8.5 nM (Ki) | nih.gov |

| FPMINT | ENT1 / ENT2 | Inhibitor, 5-10 fold selective for ENT2 | anu.edu.aufrontiersin.org |

| Compound 3c (FPMINT analogue) | ENT1 / ENT2 | Most potent inhibitor in series | frontiersin.orgnih.gov |

Cell-Based Assays for Specific Biological Effects (e.g., Neuronal Cell Cultures, Cancer Cell Lines)

The biological effects of these compounds have been further characterized in various cell-based systems.

In the context of transporter studies, nucleoside transporter-deficient PK15NTD cells stably expressing human ENT1 and ENT2 were used as in vitro models to assess the inhibitory activity of FPMINT and its analogues on [³H]uridine transport. anu.edu.aunih.govnih.gov These assays confirmed that FPMINT inhibits transport in a concentration-dependent manner. anu.edu.auresearchgate.net Similarly, Chinese Hamster Ovary (CHO-K1) cells expressing human D2 and D3 dopamine receptors were used to determine the binding affinities of N-phenylpiperazine analogues. mdpi.com